molecular formula C15H19BrN2O2 B1440464 N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide CAS No. 1138445-83-6

N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

Cat. No.: B1440464
CAS No.: 1138445-83-6
M. Wt: 339.23 g/mol
InChI Key: SPSOUILUDJIOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a brominated acetamide derivative featuring a seven-membered azepane ring conjugated to a phenyl group via a carbonyl linkage. This structural motif combines the electrophilic reactivity of the bromoacetamide group with the lipophilic character of the azepanylcarbonyl substituent, making it a candidate for pharmaceutical and synthetic applications.

Properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-8-4-3-7-12(13)15(20)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSOUILUDJIOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide involves several steps. One common synthetic route includes the reaction of 2-bromoacetyl bromide with 2-(1-azepanylcarbonyl)aniline under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modifying their activity and function. The azepanylcarbonyl group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide and related bromoacetamide derivatives:

Compound Name Molecular Formula Substituent Features Key Properties/Applications Evidence Sources
This compound C₁₅H₁₉BrN₂O₂ Azepane (7-membered ring) via carbonyl Hypothesized enhanced lipophilicity; potential protease inhibition N/A (Inferred)
N-(2-Benzoylphenyl)-2-bromoacetamide C₁₅H₁₂BrNO₂ Benzoyl group (aromatic ketone) Antimicrobial/anti-inflammatory applications; intermediate in organic synthesis
N-(4-Fluorobenzyl)-2-bromoacetamide (NFLOBA) C₉H₉BrFNO 4-Fluorobenzyl group Radiolabeled synthon for antiproliferative agents (e.g., NFLOBA-EF24 in lung cancer)
N-(2-PEG-azidoethyl)-2-bromoacetamide C₈H₁₄BrN₃O₃ PEG-azidoethyl chain Hydrophilic linker for bioconjugation in radiopharmaceuticals
N-(4-Bromophenyl)-2-(triazolylsulfanyl)acetamide C₁₆H₂₀BrN₅OS Triazole-thioether and cyclohexyl groups Anticoagulant/antidiabetic activity via enzyme modulation
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide C₁₅H₁₁BrN₂O₄ Nitro and benzoyl groups Pharmaceutical impurity; altered reactivity due to electron-withdrawing nitro group

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The azepanylcarbonyl group in the target compound likely increases lipophilicity compared to benzoyl (C₁₅H₁₂BrNO₂, MW 318.17 g/mol) or fluorobenzyl (C₉H₉BrFNO, MW 246.08 g/mol) derivatives . This may enhance membrane permeability but reduce aqueous solubility.
  • Reactivity : Bromoacetamide derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher electrophilicity, favoring nucleophilic substitution reactions. The azepane ring, being electron-rich, may moderate this reactivity.

Biological Activity

N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a compound of interest due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₁₅H₁₉BrN₂O₂
  • Molecular Weight : 306.15 g/mol
  • CAS Number : 1138445-83-6

The presence of the azepanyl group and the bromoacetamide moiety suggests potential interactions with biological targets, which may contribute to its antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focused on a series of N-substituted chloroacetamides demonstrated their effectiveness against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-2-chloroacetamideS. aureus8 µg/mL
N-(3-bromophenyl)-2-chloroacetamideMRSA16 µg/mL
This compoundTBD (To Be Determined)TBD

The effectiveness of these compounds is often attributed to their ability to penetrate bacterial cell membranes due to their lipophilicity, a property that is also expected in this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through quantitative structure-activity relationship (QSAR) models. These models help predict the efficacy of similar compounds based on their structural features. Key elements influencing activity include:

  • Substituent Position : The position of substituents on the phenyl ring significantly impacts antimicrobial activity.
  • Lipophilicity : Higher lipophilicity enhances membrane permeability, facilitating better interaction with microbial targets.

Case Studies and Research Findings

In a comprehensive study analyzing various bromoacetamides, it was found that halogenated derivatives exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts. The study emphasized the role of structural modifications in optimizing biological activity .

Case Study: Synthesis and Testing

A recent synthesis of this compound involved evaluating its antimicrobial potential against standard microbial strains. Preliminary results indicated promising activity against Gram-positive bacteria, aligning with findings from previous studies on similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.